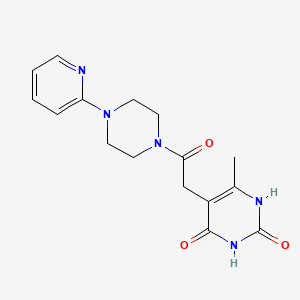

![molecular formula C14H20N2 B2812207 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 92373-56-3](/img/structure/B2812207.png)

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

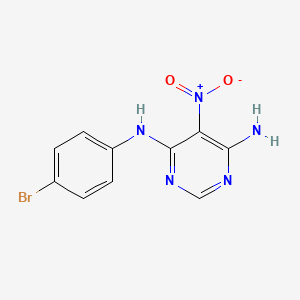

3-Benzyl-3,9-diazabicyclo[331]nonane is a heterocyclic compound that features a bicyclic structure with two nitrogen atoms

Wirkmechanismus

Target of Action

The primary targets of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory .

Mode of Action

This compound is a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors, but only when the natural ligand is present in the synapse . This mild tuning of the glutamatergic system helps avoid the risk of hyperstimulation and neurotoxicity that can be caused by direct AMPA receptor agonists .

Biochemical Pathways

The exact biochemical pathways affected by 3-Benzyl-3,9-diazabicyclo[33It is known that ampa receptors play a crucial role in the glutamatergic system, which is the main excitatory neurotransmitter system in the brain . By modulating the activity of AMPA receptors, this compound can influence various neurological processes.

Result of Action

The modulation of AMPA receptors by this compound can have various molecular and cellular effects. It has been suggested that this compound has a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane involves the reduction of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane using lithium aluminum hydride (LiAlH4). This is followed by debenzylation and subsequent replacement of the hydroxy group with chlorine . Another approach involves a one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Reduction: Reduction of the compound using LiAlH4.

Substitution: Replacement of functional groups, such as the hydroxy group with chlorine.

Cyclization: Formation of more complex bicyclic structures through cyclization reactions.

Common Reagents and Conditions

Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Thionyl Chloride (SOCl2): Used for substitution reactions to replace hydroxy groups with chlorine.

Palladium Catalysts: Used in various transformations to facilitate cyclization reactions.

Major Products Formed

- 3,9-Diazatricyclo[3.3.1.23,9]undecane : Formed through cyclization reactions .

Dichloride of 9-(β-chloroethyl)-3,9-diazabicyclo[3.3.1]nonane: Formed through reduction and substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane has several scientific research applications:

- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents, particularly in the field of anticancer research .

- Organic Synthesis : Serves as a building block for synthesizing more complex heterocyclic compounds .

- Catalysis : Employed in asymmetric catalysis due to its unique structural properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,7-Diazabicyclo[3.3.1]nonane : Another bicyclic compound with similar structural features .

- 1,2-Diazabicyclo[3.3.1]nonane : A related compound with a different arrangement of nitrogen atoms .

- 1,9-Diazabicyclo[4.3.0]nonane : A bicyclic compound with a different ring structure .

Uniqueness

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications.

Eigenschaften

IUPAC Name |

3-benzyl-3,9-diazabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13/h1-3,5-6,13-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSCXTRDKBSUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC(C1)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B2812127.png)

![2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2812128.png)

![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2812138.png)

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)